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molecular formula C12H8N4O2 B8490252 2-(2-Nitrophenyl)imidazo[1,2-a]pyrimidine

2-(2-Nitrophenyl)imidazo[1,2-a]pyrimidine

Cat. No. B8490252
M. Wt: 240.22 g/mol
InChI Key: BYUJHPBMNWNYHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08088928B2

Procedure details

2-Bromo-2′-nitroacetophenone (5.0 g, 20.4 mmol) and 2-aminopyrimidine (1.94 g, 20.4 mmol) were dissolved in acetone (50 ml) and brought to reflux. After 60 minutes a light white precipitate developed. Refluxing was continued for 5.5 hours and cooled to room temperature. The volume was reduced ½ by evaporation and the intermediate solids were collected by filtration, washed with acetone (20 ml) and air dried (2.84 g of intermediate). A second crop was collected by concentration of the combined mother liquors, and refluxing the residue in fresh acetone (20 ml) for 1.5 hours. Upon cooling, and reducing the volume by ½ by evaporation, 3.11 g of solids were collected. The combined solid intermediate (5.95 g) was dissolved in MeOH (70 ml) with 5 drops of conc. HBr and refluxed for 2 hours. After cooling the volume was reduced by ½, water (40 ml) was added solution was made basic (pH=10) with 1N NaOH. Roto-evaporation to remove methanol resulted in the product crystallizing. The product was filtered, washed with water and air dried to obtain 5.03 g of the desired product. (MS, M++H=241.0)
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.94 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[N+:11]([O-:13])=[O:12])=O.[NH2:14][C:15]1[N:20]=[CH:19][CH:18]=[CH:17][N:16]=1>CC(C)=O>[N+:11]([C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=1[C:3]1[N:14]=[C:15]2[N:20]=[CH:19][CH:18]=[CH:17][N:16]2[CH:2]=1)([O-:13])=[O:12]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrCC(=O)C1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
1.94 g
Type
reactant
Smiles
NC1=NC=CC=N1
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
Refluxing
WAIT
Type
WAIT
Details
was continued for 5.5 hours
Duration
5.5 h
CUSTOM
Type
CUSTOM
Details
by evaporation
FILTRATION
Type
FILTRATION
Details
the intermediate solids were collected by filtration
WASH
Type
WASH
Details
washed with acetone (20 ml) and air
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (2.84 g of intermediate)
CUSTOM
Type
CUSTOM
Details
A second crop was collected by concentration of the combined mother liquors
TEMPERATURE
Type
TEMPERATURE
Details
refluxing the residue in fresh acetone (20 ml) for 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
CUSTOM
Type
CUSTOM
Details
by evaporation, 3.11 g of solids
CUSTOM
Type
CUSTOM
Details
were collected
DISSOLUTION
Type
DISSOLUTION
Details
The combined solid intermediate (5.95 g) was dissolved in MeOH (70 ml) with 5 drops of conc. HBr
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the volume
ADDITION
Type
ADDITION
Details
was added solution
CUSTOM
Type
CUSTOM
Details
Roto-evaporation
CUSTOM
Type
CUSTOM
Details
to remove methanol
CUSTOM
Type
CUSTOM
Details
resulted in the product
CUSTOM
Type
CUSTOM
Details
crystallizing
FILTRATION
Type
FILTRATION
Details
The product was filtered
WASH
Type
WASH
Details
washed with water and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)C=1N=C2N(C=CC=N2)C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.03 g
YIELD: CALCULATEDPERCENTYIELD 102.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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